molecular formula C7H9NO2 B1345574 Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione CAS No. 5763-44-0

Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione

Cat. No.: B1345574
CAS No.: 5763-44-0
M. Wt: 139.15 g/mol
InChI Key: QCWDCTDYSDJKTP-UHFFFAOYSA-N
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Description

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione typically involves the reaction of cyclopentenone with tosylmethyl isocyanide (TosMIC) to form a bicyclic pyrrole intermediate. This intermediate is then subjected to regioselective bromination using N-bromosuccinimide, followed by N-methylation with methyl iodide . Another method involves the visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s carbonyl groups and bicyclic framework make it susceptible to nucleophilic attack. For instance, the α-hydrogens adjacent to the carbonyl groups can be deprotonated under basic conditions, facilitating reactions with electrophiles.

Example Reaction Pathway:

  • Reagents: Strong bases (e.g., LDA) followed by alkyl halides.

  • Outcome: Alkylation at the α-position, forming derivatives with modified substituents.

Reaction TypeConditionsProductsReference
AlkylationLDA, THF, -78°Cα-Alkylated derivatives

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under acidic or basic conditions. This reactivity is attributed to the strain in the fused rings and the electron-deficient nature of the carbonyl moieties.

Case Study:

  • Reagents: Aqueous HCl (acidic) or NaOH (basic).

  • Outcome: Hydrolysis of the imide ring to yield dicarboxylic acid derivatives or amino alcohols .

Reaction TypeConditionsProductsReference
Acidic Hydrolysis6M HCl, refluxDicarboxylic acid derivatives
Basic Hydrolysis2M NaOH, 60°CAmino alcohol intermediates

Cycloaddition Reactions (Diels-Alder)

The compound acts as a dienophile in Diels-Alder reactions due to its electron-deficient cyclopentanone ring. This application is significant in synthesizing polycyclic structures for pharmaceuticals and polymers .

Key Example:

  • Diene: 1,3-Butadiene or substituted dienes.

  • Conditions: Thermal or Lewis acid-catalyzed (e.g., AlCl₃).

  • Outcome: Formation of six-membered adducts with high regioselectivity .

Reaction TypeConditionsProductsReference
Diels-AlderToluene, 110°CHexacyclic adducts

Michael Addition Reactions

The compound participates in Michael additions as an α,β-unsaturated carbonyl system. This reactivity is leveraged in constructing complex molecules, including amino acid analogs .

Mechanistic Insight:

  • Nucleophile: Enolates, amines, or thiols.

  • Catalyst: Protic or Lewis acids.

  • Outcome: Conjugate addition products with stereochemical control .

Reaction TypeConditionsProductsReference
Michael AdditionDBU, CH₃CN, rtβ-Substituted derivatives

Stability and Reactivity Considerations

  • Thermal Stability: Decomposes above 300°C, limiting high-temperature applications without stabilization .

  • Stereochemical Impact: The 3aR*,6aS* configuration influences reactivity patterns, particularly in asymmetric synthesis.

Mechanism of Action

The mechanism of action of tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets. In the case of its antiviral activity against hepatitis B virus, the compound binds to the HBV core protein, preventing the encapsidation of pregenomic RNA and viral polymerase. This disruption of the viral life cycle inhibits HBV replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific structural features and its ability to inhibit HBV replication through a distinct mechanism of action. This sets it apart from other similar compounds that may not exhibit the same level of antiviral activity .

Biological Activity

Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione (THCPD) is a cyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, synthesis, and mechanisms of action of THCPD, supported by relevant data tables and case studies.

  • Molecular Formula : C7_7H9_9NO2_2
  • CAS Number : 62506-05-2
  • Molecular Weight : 139.15 g/mol
  • Structure : The compound features a unique bicyclic structure that contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that THCPD exhibits significant anticancer properties. Its mechanism involves the inhibition of specific pathways associated with cancer cell proliferation. For instance:

  • A study demonstrated that THCPD effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

THCPD has shown promising results in antimicrobial assays:

  • It was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, where it exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties:

  • In vitro studies revealed that THCPD reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .

The biological activity of THCPD is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : THCPD has been identified as a selective inhibitor of certain enzymes involved in cancer progression and inflammation. For example, it inhibits gelatinase activity, which is crucial in cancer metastasis .
  • Receptor Modulation : The compound may modulate receptors related to pain and inflammation, contributing to its analgesic properties observed in preliminary studies.

Synthesis

The synthesis of THCPD involves several steps that can be optimized for yield and purity:

  • Starting Materials : The synthesis typically begins with readily available pyrrole derivatives.
  • Cyclization Reaction : Key cyclization reactions are employed to form the bicyclic structure.
  • Purification : Techniques such as column chromatography are used to isolate pure THCPD from reaction mixtures .

Case Study 1: Anticancer Efficacy

In a controlled study, THCPD was administered to mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using THCPD against clinical isolates of resistant bacterial strains. The compound demonstrated effective inhibition, suggesting its utility in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tetrahydrocyclopenta[c]pyrrole-1,3-dione, and what purification methods are recommended?

The compound is synthesized via [3+2] cycloaddition strategies. A notable method involves visible-light photoredox catalysis using 2H-azirine and maleimide derivatives, with 9-mesityl-10-methylacridinium perchlorate as a catalyst, yielding dihydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives in 55–99% yields under mild conditions . Post-synthesis purification typically employs column chromatography (e.g., ethyl acetate/hexane, 1:4) followed by recrystallization from polar solvents like 2-propanol to achieve high purity .

Q. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?

Characterization relies on 1H^1 \text{H} NMR, 13CNMR^{13} \text{C} \text{NMR}, and mass spectrometry. For example, intermediates in related pyrrolo[3,4-c]pyrrole-dione syntheses exhibit distinct aromatic proton signals (δ 6.5–8.5 ppm) and carbonyl resonances (δ 170–175 ppm) . The compound’s melting point (168°C, decomposition) and predicted density (1.242 g/cm³) further differentiate it from structural analogs .

Q. What are the solubility and stability considerations for handling this compound?

The compound is sparingly soluble in acetonitrile and chloroform but stable at room temperature when stored in a dry, sealed environment. Decomposition occurs above 168°C, necessitating avoidance of prolonged heating during synthesis or processing .

Advanced Research Questions

Q. How do photoredox catalytic systems enhance the synthesis of pyrrolo[3,4-c]pyrrole-dione derivatives?

Visible-light-driven photoredox catalysis enables regioselective [3+2] cyclization between 2H-azirines and maleimides. The photocatalyst (e.g., acridinium salts) generates radical intermediates under mild conditions, avoiding harsh reagents. This method offers superior functional group tolerance and scalability compared to traditional thermal approaches .

Q. What role does Tetrahydrocyclopenta[c]pyrrole-1,3-dione play in polymer solar cell design?

Derivatives like pyrrolo[3,4-c]pyrrole-1,3-dione (PPD) are incorporated into donor-acceptor copolymers for high-efficiency photovoltaic devices. The PPD unit’s planar structure and electron-deficient nature enhance charge transport. For instance, P(BDTT–ttPPD) polymers achieve power conversion efficiencies >8% due to optimized π-bridge engineering .

Q. How are computational methods used to predict the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations model transition states in cycloaddition reactions, predicting regioselectivity and activation energies. For example, studies on azirine-maleimide cyclizations correlate computed frontier molecular orbital (FMO) interactions with experimental yields, guiding catalyst selection .

Q. What biological activities have been explored for derivatives of this compound?

Derivatives bearing indole or pyrazole moieties exhibit anti-mycobacterial and antitumor activity. For instance, fused tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione derivatives show MIC values of 6.25 µg/mL against Mycobacterium tuberculosis and IC50_{50} values <10 µM in cancer cell lines, suggesting potential for lead optimization .

Q. How do structural modifications impact the compound’s electronic properties in material science applications?

Substituents like electron-withdrawing groups (e.g., sulfonyl, aryl) on the pyrrolidine ring modulate the HOMO-LUMO gap. For example, sulfonyl-containing derivatives in polymers reduce bandgaps (<1.8 eV), enhancing light absorption in organic photovoltaics .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can reproducibility be ensured?

Variations in yields (e.g., 55–99% in photoredox syntheses) arise from differences in catalyst loading, light intensity, or solvent purity. Standardized protocols, such as degassing solvents to eliminate oxygen quenching, improve reproducibility .

Q. Conflicting solubility What factors influence experimental outcomes?

Solubility discrepancies (e.g., in acetonitrile vs. chloroform) may stem from crystallinity or polymorphic forms. Recrystallization solvent choice (e.g., 2-propanol vs. ethyl acetate) and temperature control during precipitation are critical for consistent results .

Properties

IUPAC Name

4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-6-4-2-1-3-5(4)7(10)8-6/h4-5H,1-3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWDCTDYSDJKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901319
Record name 1,2-Cyclopentanedicarboximide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5763-44-0
Record name Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrocyclopenta(c)pyrrole-1,3(2H,3aH)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclopentanedicarboximide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
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Synthesis routes and methods

Procedure details

Load 1 kg of diethyl 1,2-cyclopentanedicarboxylate and 1.02 kg of 27% ammonia into an autoclave. The reaction mixture is heated in the autoclave at a temperature of 130° C. for a minimum of 4 hours. After cooling to 60° C. and depressurisation, evaporation of the solvent is carried out. The residue is then subjected to pyrolysis at 280° C. for 1 hour. The imide is purified by distillation in vacuo (4-12 mbars) at a temperature of 200° C. After isolation, the title product is obtained in a yield of 96%.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.02 kg
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione
Tetrahydrocyclopenta[c]pyrrole-1,3(2h,3ah)-dione

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